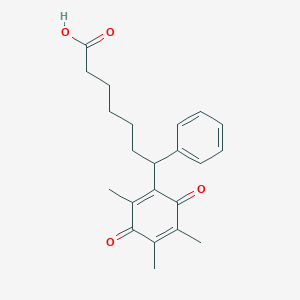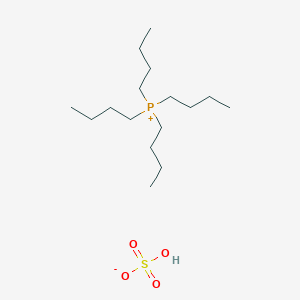
celaphanol A
Overview
Description
trans-JB253: is a photoswitchable sulfonylurea compound that has garnered significant attention in the field of photopharmacology. It is designed to control insulin release through light exposure, making it a promising tool for diabetes research and treatment. The compound is derived from glimepiride, a well-known antidiabetic drug, and incorporates azobenzene moieties to enable light-induced isomerization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-JB253 involves several key steps:
Diazotization of Sulfanilamide: Sulfanilamide undergoes diazotization and is trapped with N,N-diethylaniline to yield an azobenzene-sulfonamide.
Conversion to JB253: The azobenzene-sulfonamide is then converted to JB253 by reacting with cyclohexyl isocyanate.
Industrial Production Methods: While specific industrial production methods for trans-JB253 are not extensively documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: trans-JB253 undergoes isomerization reactions in response to light exposure. The compound can switch between its trans (inactive) and cis (active) forms when exposed to specific wavelengths of light .
Common Reagents and Conditions:
Light Exposure: Blue light is commonly used to induce the isomerization from trans to cis form.
Reagents: The synthesis involves reagents like sulfanilamide, N,N-diethylaniline, and cyclohexyl isocyanate.
Major Products: The major product of the light-induced isomerization is the cis form of JB253, which is the active form that can block ATP-sensitive potassium channels .
Scientific Research Applications
trans-JB253 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying light-induced isomerization and its effects on molecular interactions.
Biology: The compound is used to investigate the role of ATP-sensitive potassium channels in various biological processes.
Mechanism of Action
trans-JB253 exerts its effects through light-induced isomerization. When exposed to blue light, the compound switches from its trans form to its cis form. The cis form binds to the SUR1 subunit of ATP-sensitive potassium channels, promoting their closure. This leads to an increase in intracellular calcium levels and subsequent insulin release from pancreatic beta cells .
Comparison with Similar Compounds
cis-JB253: The active form of JB253, generated by blue light exposure.
Glibenclamide: Another sulfonylurea that binds to the same SUR1 subunit but lacks photoswitchable properties.
Glimepiride: The parent compound from which JB253 is derived.
Uniqueness: trans-JB253 is unique due to its photoswitchable nature, allowing for precise temporal and spatial control of its activity. This property sets it apart from other sulfonylureas like glibenclamide and glimepiride, which do not have light-responsive characteristics .
Properties
IUPAC Name |
(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLJFWISHCOAE-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Celaphanol A and what are its notable structural features?
A1: this compound is a trinorditerpene isolated from the root bark of Celastrus orbiculatus []. Structurally, it's noteworthy for its tricyclic core and the presence of a phenolic moiety. Recent research has led to the discovery of two unique dimeric forms, (M)-Bithis compound and (P)-Bithis compound, which exist as atropisomers [].
Q2: What biological activities have been reported for this compound?
A2: Research indicates that this compound exhibits promising neuroprotective properties. In a study using PC12 cells, this compound demonstrated a significant protective effect against hydrogen peroxide-induced cell death at a concentration of 10 μM []. Notably, its dimeric forms, particularly (M)-Bithis compound, exhibited even greater potency, showcasing neuroprotective effects at a concentration of 1 μM []. Further investigations have highlighted this compound's potential as an anti-inflammatory agent. Studies reveal its ability to inhibit NF-κB activation and nitric oxide production, suggesting a possible role in managing inflammatory conditions [, ].
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, multiple research groups have successfully completed the total synthesis of (±)-Celaphanol A [, , , ]. The synthetic routes typically utilize α-cyclocitral and 3,4-dimethoxy benzyl chloride as starting materials and involve a key intramolecular cyclization step to construct the characteristic tricyclic framework of the natural product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


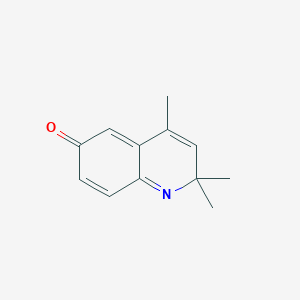
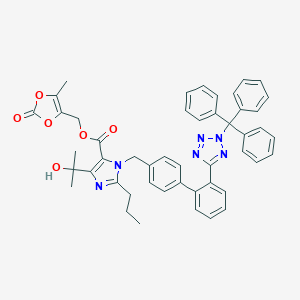
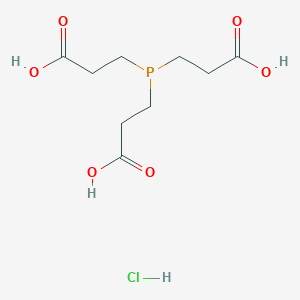


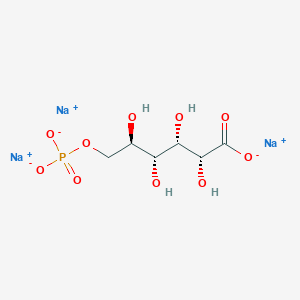
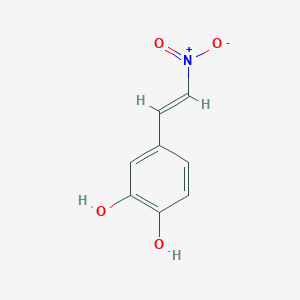
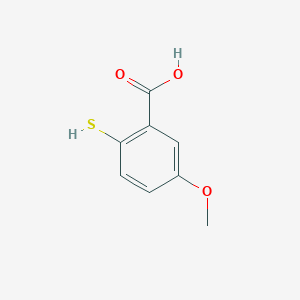
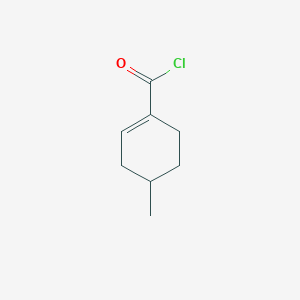

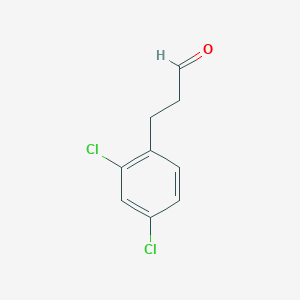
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
